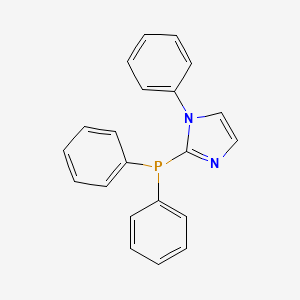
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is an organophosphorus compound that features a phosphanyl group attached to an imidazole ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. The presence of both phosphanyl and imidazole groups provides unique electronic and steric properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows: [ \text{1-phenyl-1H-imidazole} + \text{chlorodiphenylphosphine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphanyl group.
Substitution: Nucleophiles such as halides or alkoxides can react with the imidazole ring under basic conditions.
Coordination: Transition metals such as palladium or platinum can form complexes with the compound in the presence of suitable ligands.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted imidazole derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Research is ongoing into the use of metal complexes of this compound in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial catalysis and materials science.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exerts its effects largely depends on its role as a ligand. When forming complexes with metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The phosphanyl group donates electron density to the metal, while the imidazole ring can stabilize the metal center through π-backbonding.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand with two phosphanyl groups.
2-(Diphenylphosphino)benzoic acid: A similar compound with a carboxylic acid group instead of an imidazole ring.
Diphenyl-2-pyridylphosphine: A ligand with a pyridine ring instead of an imidazole ring.
Uniqueness: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is unique due to the presence of both a phosphanyl group and an imidazole ring, which provides a combination of electronic and steric properties not found in other similar compounds. This makes it particularly versatile in forming stable and reactive metal complexes.
Properties
CAS No. |
566921-40-2 |
|---|---|
Molecular Formula |
C21H17N2P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
diphenyl-(1-phenylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C21H17N2P/c1-4-10-18(11-5-1)23-17-16-22-21(23)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
MDZWLBXZTDYRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)


![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



